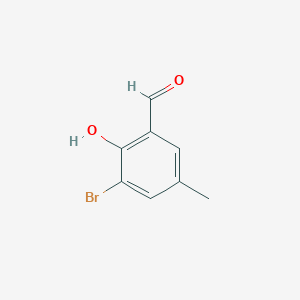

3-Bromo-2-hydroxy-5-methylbenzaldehyde

Description

The exact mass of the compound 3-Bromo-2-hydroxy-5-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-2-hydroxy-5-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-hydroxy-5-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-hydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZDQTSSLMAXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373695 | |

| Record name | 3-bromo-2-hydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33172-54-2 | |

| Record name | 3-bromo-2-hydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33172-54-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-methylbenzaldehyde (CAS: 33172-54-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxy-5-methylbenzaldehyde, a versatile aromatic aldehyde with applications in organic synthesis and potential for biological activity. This document details its physicochemical properties, synthesis, and known reactions, and explores its potential role in cellular signaling pathways based on structurally related compounds.

Chemical and Physical Properties

3-Bromo-2-hydroxy-5-methylbenzaldehyde is a solid at room temperature with the following properties:

| Property | Value | Source |

| CAS Number | 33172-54-2 | [1][2] |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [2] |

| Appearance | Pale yellow to yellow crystals or powder | [3] |

| Melting Point | 81.5-90.5 °C | [3] |

| Purity | ≥98% | [1] |

Synthesis and Reactions

Synthesis

Experimental Protocol: Proposed Synthesis via Bromination of 2-hydroxy-5-methylbenzaldehyde

This protocol is based on analogous bromination reactions of substituted phenols.[4][5][6]

Materials:

-

2-hydroxy-5-methylbenzaldehyde

-

Bromine

-

Chlorobenzene (or another suitable solvent like chloroform or acetic acid)[5][6]

-

Sodium hydroxide solution (for workup)

-

Hydrochloric acid (for workup)

-

Sodium sulfite (for quenching excess bromine)

-

Anhydrous sodium sulfate (for drying)

-

Appropriate glassware for reaction, workup, and purification

Procedure:

-

In a reaction flask, dissolve 1 mole of 2-hydroxy-5-methylbenzaldehyde in a suitable solvent such as chlorobenzene (0.5–3 moles).[5]

-

Cool the mixture to 0-5°C using an ice bath.

-

Slowly add a solution of 1.0-1.1 moles of bromine in the same solvent dropwise to the reaction mixture while maintaining the low temperature and stirring.[6]

-

After the addition is complete, allow the reaction to proceed at room temperature for a specified time (monitoring by TLC is recommended to determine completion).

-

Upon completion, quench any excess bromine by adding a solution of sodium sulfite.

-

Wash the reaction mixture with water and then with a dilute sodium hydroxide solution to remove unreacted starting material and acidic byproducts.

-

Acidify the aqueous layer with hydrochloric acid and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 3-Bromo-2-hydroxy-5-methylbenzaldehyde.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthesis workflow for 3-Bromo-2-hydroxy-5-methylbenzaldehyde.

Utility in Organic Synthesis

3-Bromo-2-hydroxy-5-methylbenzaldehyde is a valuable intermediate in the synthesis of more complex molecules, particularly coumarin derivatives.[7]

Experimental Protocol: Synthesis of a 3-Arylcoumarin Derivative

This protocol describes the Perkin condensation of 3-Bromo-2-hydroxy-5-methylbenzaldehyde with a phenylacetic acid derivative.

Materials:

-

3-Bromo-2-hydroxy-5-methylbenzaldehyde

-

p-methoxyphenylacetic acid

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Dimethyl sulfoxide (DMSO)

-

Acetic acid

-

Diethyl ether

-

5% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 3-bromo-2-hydroxy-5-methylbenzaldehyde (1.16 mmol), p-methoxyphenylacetic acid (1.45 mmol), and DCC (1.81 mmol) in DMSO (2.0 mL) is heated at 100–110 °C in an oil bath for 24 hours.

-

After cooling, ice (20 g) and acetic acid (3.0 mL) are added, and the mixture is stirred at room temperature for 2 hours.

-

The mixture is then extracted with diethyl ether (3 x 25 mL).

-

The combined organic layer is washed with 5% aqueous sodium bicarbonate solution (50 mL) and water (20 mL), and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated under vacuum, and the residue is purified by flash chromatography to yield the corresponding 3-arylcoumarin.

Reaction Pathway for Coumarin Synthesis:

Caption: Perkin condensation for the synthesis of a 3-arylcoumarin.

Spectral Data (Predicted)

¹H NMR Spectroscopy (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.0 | s |

| Phenolic (-OH) | 11.0 - 12.0 | s (broad) |

| Aromatic (H-4) | ~7.5 | d |

| Aromatic (H-6) | ~7.3 | d |

| Methyl (-CH₃) | ~2.3 | s |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 196 |

| C-2 (C-OH) | 155 - 160 |

| C-3 (C-Br) | 110 - 115 |

| C-5 (C-CH₃) | 130 - 135 |

| C-1 (C-CHO) | 120 - 125 |

| C-4 | 135 - 140 |

| C-6 | 120 - 125 |

| Methyl (-CH₃) | 15 - 20 |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3400 | O-H stretch | Phenolic hydroxyl |

| 2850-2950 | C-H stretch | Methyl |

| 2720-2820 | C-H stretch | Aldehyde |

| 1650-1680 | C=O stretch | Aldehyde |

| 1550-1600 | C=C stretch | Aromatic ring |

| 1150-1250 | C-O stretch | Phenol |

| 550-650 | C-Br stretch | Aryl bromide |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 214 and another at m/z 216 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Potential Biological Activity and Signaling Pathways

While there are no direct studies on the biological activity of 3-Bromo-2-hydroxy-5-methylbenzaldehyde, research on the structurally similar compound 3-bromo-4,5-dihydroxybenzaldehyde (BDB) provides valuable insights into its potential effects. BDB has been shown to possess antioxidant and anti-inflammatory properties.[8][9] These effects are mediated through the modulation of key cellular signaling pathways.

Nrf2/HO-1 Antioxidant Pathway

BDB has been found to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1).

Signaling Pathway Diagram: Nrf2/HO-1 Activation

Caption: The Nrf2/HO-1 signaling pathway potentially activated by bromophenols.

NF-κB and MAPK Inflammatory Pathways

BDB has also been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[8][9] These pathways are crucial in the cellular response to inflammatory stimuli.

Signaling Pathway Diagram: Inhibition of NF-κB and MAPK Pathways

Caption: Inhibition of inflammatory pathways by bromophenols.

Given the structural similarities, it is plausible that 3-Bromo-2-hydroxy-5-methylbenzaldehyde could exhibit similar antioxidant and anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery and development.

Safety and Handling

3-Bromo-2-hydroxy-5-methylbenzaldehyde is classified as a hazardous substance.[2]

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[2]

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

3-Bromo-2-hydroxy-5-methylbenzaldehyde is a valuable synthetic intermediate with potential applications in medicinal chemistry. While experimental data on its biological activity is currently limited, studies on structurally related compounds suggest that it may possess beneficial antioxidant and anti-inflammatory properties. Further research is warranted to fully elucidate its synthetic utility and pharmacological potential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 3-Bromo-2-hydroxy-5-methylbenzaldehyde | C8H7BrO2 | CID 2757015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-chloro-2-hydroxybenzaldehyde, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 6. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]

- 7. 3-Bromo-2-hydroxy-5-methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 8. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 3-Bromo-2-hydroxy-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-hydroxy-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique molecular structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bromine atom on the benzene ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-2-hydroxy-5-methylbenzaldehyde, detailed experimental protocols for its synthesis and representative reactions, and relevant spectral data for its characterization.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Bromo-2-hydroxy-5-methylbenzaldehyde is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [1] |

| CAS Number | 33172-54-2 | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | No specific data available | |

| Boiling Point | No specific data available | |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide. | |

| pKa | No specific data available |

Safety Information: 3-Bromo-2-hydroxy-5-methylbenzaldehyde is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment should be worn when handling this compound.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and utilization of 3-Bromo-2-hydroxy-5-methylbenzaldehyde. Below are representative protocols for its synthesis and a subsequent derivatization reaction.

Synthesis of 3-Bromo-2-hydroxy-5-methylbenzaldehyde

A general procedure for the synthesis of a similar compound, 2-bromo-5-hydroxybenzaldehyde, from 3-hydroxybenzaldehyde is described, which can be adapted.[4]

Reaction Scheme:

A potential synthetic workflow for 3-Bromo-2-hydroxy-5-methylbenzaldehyde.

Experimental Procedure (Hypothetical, based on similar reactions):

-

Dissolution: Dissolve 2-hydroxy-5-methylbenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) (1 equivalent) or a dilute solution of bromine (1 equivalent) in the same solvent, dropwise to the cooled solution while stirring. The reaction should be carried out in the dark to prevent radical side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Representative Reaction: Schiff Base Formation

3-Bromo-2-hydroxy-5-methylbenzaldehyde can readily undergo condensation reactions with primary amines to form Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds and ligands for metal complexes.

Experimental workflow for Schiff base formation.

Experimental Protocol (General):

-

Reactant Preparation: In a round-bottom flask, dissolve 3-Bromo-2-hydroxy-5-methylbenzaldehyde (1 equivalent) in ethanol. In a separate flask, dissolve the desired primary amine (1 equivalent) in ethanol.

-

Reaction: Add the amine solution to the aldehyde solution with stirring. To this mixture, add a catalytic amount of glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent to obtain the pure Schiff base.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the methyl protons. The aromatic protons will appear as doublets or singlets in the aromatic region (typically 6.5-8.0 ppm), with their coupling constants providing information about their relative positions. The aldehyde proton will be a singlet further downfield (around 9.5-10.5 ppm). The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. The methyl protons will be a singlet in the upfield region (around 2.0-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically 190-200 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the bromine atom and the hydroxyl group showing characteristic shifts. The methyl carbon will be the most upfield signal (around 15-25 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

A broad band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

A strong, sharp peak around 1650-1700 cm⁻¹ due to the C=O stretching of the aldehyde group.

-

C-H stretching vibrations of the aromatic ring and the methyl group in the 2850-3100 cm⁻¹ region.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-Br stretching vibration, which is typically found in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (215.04 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the bromine atom (Br), and other characteristic fragments.

Applications in Research and Development

3-Bromo-2-hydroxy-5-methylbenzaldehyde is a valuable building block for the synthesis of various target molecules in drug discovery and materials science. Its utility is demonstrated in its application as a precursor for the synthesis of flavone derivatives, which are known to exhibit a wide range of biological activities.[4] The presence of the bromine atom allows for further functionalization through cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The aldehyde and hydroxyl groups also provide reactive handles for a variety of chemical transformations, making this compound a versatile tool for synthetic chemists.

Conclusion

3-Bromo-2-hydroxy-5-methylbenzaldehyde is a key chemical intermediate with significant potential in synthetic organic chemistry. This technical guide has provided a summary of its core physical and chemical properties, outlined general experimental protocols for its synthesis and derivatization, and described its expected spectral characteristics. While some specific quantitative data and detailed experimental procedures for this exact compound require further investigation, the information presented here, based on its chemical structure and data from similar compounds, serves as a valuable resource for researchers, scientists, and drug development professionals working with this versatile molecule.

References

An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-methylbenzaldehyde: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-hydroxy-5-methylbenzaldehyde is an aromatic organic compound with the chemical formula C₈H₇BrO₂.[1][2][3] Its structure, characterized by a benzene ring substituted with bromo, hydroxyl, methyl, and aldehyde functional groups, makes it a versatile intermediate in the synthesis of more complex molecules, including coumarin derivatives.[3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis, tailored for professionals in research and drug development.

Molecular Structure and Properties

The molecular structure of 3-Bromo-2-hydroxy-5-methylbenzaldehyde consists of a benzaldehyde core with a bromine atom at position 3, a hydroxyl group at position 2, and a methyl group at position 5.

Molecular Formula: C₈H₇BrO₂[1][2][3]

IUPAC Name: 3-bromo-2-hydroxy-5-methylbenzaldehyde[1]

SMILES: CC1=CC(=C(C(=C1)Br)O)C=O[1]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Weight | 215.05 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis Protocol

Reaction Scheme:

References

An In-depth Technical Guide to the Spectral Data Interpretation of 3-Bromo-2-hydroxy-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for 3-Bromo-2-hydroxy-5-methylbenzaldehyde, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a comprehensive interpretation based on established principles of spectroscopy and data from analogous compounds. The methodologies for key spectroscopic techniques are also detailed to facilitate the acquisition and analysis of experimental data.

Molecular Structure and Predicted Spectral Overview

3-Bromo-2-hydroxy-5-methylbenzaldehyde possesses a substituted benzene ring with an aldehyde, a hydroxyl, a bromine, and a methyl group. These functional groups give rise to characteristic signals in various spectroscopic analyses. The interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is crucial for its structural confirmation and purity assessment.

Table 1: Predicted ¹H NMR Data for 3-Bromo-2-hydroxy-5-methylbenzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 12.0 | Singlet | 1H | -OH (phenolic) |

| ~9.8 - 10.0 | Singlet | 1H | -CHO (aldehyde) |

| ~7.5 - 7.7 | Doublet | 1H | Ar-H |

| ~7.3 - 7.5 | Doublet | 1H | Ar-H |

| ~2.3 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for 3-Bromo-2-hydroxy-5-methylbenzaldehyde

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~190 - 195 | C=O | Aldehyde |

| ~155 - 160 | C-OH | Phenolic |

| ~135 - 140 | C-Br | Aromatic |

| ~130 - 135 | C-CH₃ | Aromatic |

| ~120 - 130 | CH | Aromatic |

| ~115 - 120 | CH | Aromatic |

| ~110 - 115 | C-CHO | Aromatic |

| ~20 | CH₃ | Methyl |

Table 3: Predicted IR Absorption Bands for 3-Bromo-2-hydroxy-5-methylbenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3200 - 3400 | Broad | O-H | Stretching |

| 2850 - 2950 | Medium | C-H | Aldehydic C-H Stretch |

| 1650 - 1700 | Strong | C=O | Stretching (Aldehyde) |

| 1550 - 1600 | Medium-Strong | C=C | Aromatic Ring Stretching |

| 1450 - 1500 | Medium | C-H | Methyl Bending |

| 1200 - 1300 | Strong | C-O | Phenolic C-O Stretching |

| 500 - 600 | Medium | C-Br | Stretching |

Table 4: Predicted Mass Spectrometry Data for 3-Bromo-2-hydroxy-5-methylbenzaldehyde

| m/z | Ion | Notes |

| 214/216 | [M]⁺ | Molecular ion peak (presence of Br isotope pattern) |

| 213/215 | [M-H]⁺ | Loss of a hydrogen atom |

| 185/187 | [M-CHO]⁺ | Loss of the aldehyde group |

| 106 | [M-Br-CHO]⁺ | Loss of bromine and aldehyde group |

Detailed Spectral Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The phenolic hydroxyl proton should appear as a broad singlet at a downfield chemical shift (around 11-12 ppm) due to hydrogen bonding with the adjacent aldehyde group. The aldehydic proton is also significantly deshielded and should appear as a sharp singlet between 9 and 10 ppm.[1] The two aromatic protons will likely appear as doublets in the region of 7.3-7.7 ppm, with their coupling constant indicating their ortho relationship. The methyl protons will give a singlet at approximately 2.3 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton. The most downfield signal will be the aldehydic carbonyl carbon, typically found between 190 and 200 ppm.[2][3] The aromatic carbons will resonate in the 110-160 ppm range. The carbon bearing the hydroxyl group will be shifted downfield (155-160 ppm), while the carbon attached to the bromine will be in the 135-140 ppm region. The remaining aromatic carbons and the methyl carbon will have characteristic chemical shifts as detailed in Table 2.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying functional groups. A broad absorption band in the 3200-3400 cm⁻¹ region is indicative of the O-H stretching of the phenolic group. A strong, sharp peak between 1650 and 1700 cm⁻¹ corresponds to the C=O stretching of the aldehyde.[1] The characteristic C-H stretching of the aldehyde proton may be observed around 2850-2950 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1550-1600 cm⁻¹ region. The C-Br stretching frequency is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for 3-Bromo-2-hydroxy-5-methylbenzaldehyde should appear at m/z 214 and 216 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would include the loss of a hydrogen atom ([M-H]⁺), the loss of the formyl radical ([M-CHO]⁺), and the loss of both bromine and the aldehyde group.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[4]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[4][5]

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[6] Further dilution may be necessary depending on the instrument's sensitivity.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7][8][9]

-

Acquisition (EI-MS): Introduce the sample into the ion source, where it is bombarded with high-energy electrons. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the comprehensive spectral interpretation of 3-Bromo-2-hydroxy-5-methylbenzaldehyde.

Caption: Workflow for the spectral data interpretation of an organic compound.

This guide provides a foundational understanding of the expected spectral characteristics of 3-Bromo-2-hydroxy-5-methylbenzaldehyde. Experimental verification is essential, and the provided protocols offer a starting point for obtaining high-quality data for this and related compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. fiveable.me [fiveable.me]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 3-Bromo-2-hydroxy-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-2-hydroxy-5-methylbenzaldehyde, a crucial intermediate in various fields of chemical synthesis. An understanding of its solubility is essential for its effective application in reaction chemistry, purification processes, and formulation development. This document outlines the predicted solubility of the compound in common laboratory solvents, provides detailed experimental protocols for solubility determination, and visualizes the underlying principles and workflows.

Core Properties of 3-Bromo-2-hydroxy-5-methylbenzaldehyde

A foundational understanding of the physicochemical properties of 3-Bromo-2-hydroxy-5-methylbenzaldehyde is critical to understanding its solubility profile.

| Property | Value |

| CAS Number | 33172-54-2 |

| Molecular Formula | C₈H₇BrO₂[1] |

| Molecular Weight | 215.04 g/mol [1] |

| Appearance | Solid (predicted) |

| Polarity | Polar |

Solubility Data

Specific quantitative solubility data for 3-Bromo-2-hydroxy-5-methylbenzaldehyde in a wide range of common laboratory solvents is not extensively available in public literature. However, based on the principles of "like dissolves like" and the polar nature of the molecule, a qualitative solubility profile can be predicted. For a structurally similar compound, 2-bromo-5-hydroxybenzaldehyde, it is noted to be soluble in chloroform, dichloromethane, and ethyl acetate.[2]

Qualitative Solubility Profile (Predicted)

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The presence of polar hydroxyl and aldehyde groups allows for hydrogen bonding with water, but the aromatic ring and bromine atom contribute to its hydrophobic character, limiting solubility. |

| Methanol | Soluble | As a polar protic solvent, methanol can effectively solvate the polar functional groups of the molecule. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond facilitate dissolution. |

| Acetone | Soluble | A polar aprotic solvent that can interact with the polar groups of the solute. |

| Dichloromethane (DCM) | Soluble | A moderately polar solvent that can dissolve a range of organic compounds. Solubility of a similar compound has been noted.[2] |

| Chloroform | Soluble | Similar to DCM, it is a good solvent for many organic solids. Solubility of a similar compound has been noted.[2] |

| Ethyl Acetate | Soluble | A moderately polar solvent that is effective at dissolving many organic compounds. Solubility of a similar compound has been noted.[2] |

| Hexane | Insoluble | A nonpolar solvent that will not effectively solvate the polar functional groups of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. A similar compound, 4-Bromo-2-hydroxybenzaldehyde, is highly soluble in DMSO (100 mg/mL).[3] |

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols provide a framework for the quantitative determination of solubility.

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the equilibrium solubility of 3-Bromo-2-hydroxy-5-methylbenzaldehyde in a selected solvent at a specified temperature.

Materials:

-

3-Bromo-2-hydroxy-5-methylbenzaldehyde

-

Selected solvent(s) of high purity

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Bromo-2-hydroxy-5-methylbenzaldehyde to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume or mass of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3] It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is stable.[3]

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the vials to remain undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.[3]

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove all undissolved solids.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method:

-

Develop a validated HPLC method for the quantification of 3-Bromo-2-hydroxy-5-methylbenzaldehyde.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

Determine the concentration of the compound in the diluted sample using the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

This method is applicable if 3-Bromo-2-hydroxy-5-methylbenzaldehyde exhibits a distinct absorbance peak at a wavelength where the solvent is transparent.

-

Prepare standard solutions and generate a calibration curve based on absorbance at the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the diluted, filtered sample.

-

Calculate the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

-

Protocol 2: Qualitative Solubility Determination

This protocol is useful for rapidly assessing the solubility of a compound in various solvents.

Objective: To qualitatively determine the solubility of 3-Bromo-2-hydroxy-5-methylbenzaldehyde in a range of solvents.

Materials:

-

3-Bromo-2-hydroxy-5-methylbenzaldehyde

-

A selection of common laboratory solvents

-

Small test tubes

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.[4]

-

Add 0.75 mL of the chosen solvent in small portions.[4]

-

After each addition, shake the test tube vigorously or use a vortex mixer for at least 60 seconds.[4][5]

-

Observe the mixture. If the solid dissolves completely, it is considered soluble. If it does not dissolve, it is considered insoluble.[5] If only a portion dissolves, it can be classified as partially soluble.

-

Record the observations for each solvent.

Visualizations

Logical Relationships in Solubility

The solubility of 3-Bromo-2-hydroxy-5-methylbenzaldehyde is governed by the interplay between its molecular structure and the properties of the solvent.

Caption: Factors influencing the solubility of 3-Bromo-2-hydroxy-5-methylbenzaldehyde.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the quantitative determination of solubility.

References

Theoretical and Computational Insights into 3-Bromo-2-hydroxy-5-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Bromo-2-hydroxy-5-methylbenzaldehyde, a substituted salicylaldehyde derivative of interest in medicinal chemistry and materials science. While direct experimental and extensive computational data for this specific molecule are limited in publicly available literature, this document extrapolates from established methodologies and findings for closely related analogs, such as 5-Bromo-2-hydroxybenzaldehyde and other substituted salicylaldehydes. This guide outlines the key computational approaches for structural and spectroscopic analysis, details relevant experimental protocols for synthesis and characterization, and presents potential applications based on the known biological activities of similar compounds. The information is structured to serve as a valuable resource for researchers initiating studies on this molecule and its derivatives.

Introduction

3-Bromo-2-hydroxy-5-methylbenzaldehyde belongs to the class of substituted salicylaldehydes, which are known for their versatile applications as precursors in the synthesis of Schiff bases, ligands for metal complexes, and biologically active compounds. The presence of a bromine atom, a hydroxyl group, and an aldehyde functional group on the benzene ring imparts unique electronic and steric properties to the molecule, making it a subject of interest for theoretical and computational investigations. These studies are crucial for understanding its molecular geometry, electronic structure, spectroscopic signatures, and reactivity, which are fundamental to designing novel derivatives with enhanced biological or material properties.

Derivatives of similar brominated salicylaldehydes have demonstrated a range of biological activities, including antibacterial, anticancer, and antiviral properties.[1] Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating the structure-activity relationships of such molecules.[1][2]

Theoretical and Computational Methodology

A robust computational investigation of 3-Bromo-2-hydroxy-5-methylbenzaldehyde would typically involve geometry optimization, vibrational frequency analysis, and the calculation of various molecular properties using DFT. The following protocol is based on established methods for similar molecules.[1][2]

Computational Details

-

Software: Gaussian 09 or a similar quantum chemistry software package is recommended.[1]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for such systems.[1]

-

Basis Set: The 6-311++G(d,p) basis set is suggested to provide a good balance between accuracy and computational cost, allowing for the inclusion of polarization and diffuse functions, which are important for describing the electronic distribution in a molecule with heteroatoms.[1]

-

Solvation Model: To simulate a solution-phase environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, with a solvent such as chloroform or ethanol.

The logical workflow for the computational analysis is depicted in the following diagram:

Key Properties for Analysis

-

Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the optimized structure.

-

Vibrational Analysis: Calculation of harmonic vibrational frequencies to predict the infrared (IR) and Raman spectra. This allows for the assignment of characteristic vibrational modes.

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): Visualization of the charge distribution to identify electrophilic and nucleophilic sites.

-

-

Spectroscopic Prediction:

-

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra and understand the nature of electronic transitions.

-

Expected Molecular Structure and Properties

Based on analogies with structurally similar compounds like 3-bromo-2-hydroxybenzaldehyde, the molecule is expected to be nearly planar, with the planarity stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[3]

Table 1: Predicted and Analogous Experimental Bond Lengths and Angles

| Parameter | Predicted Value (Å or °) | Experimental Value for 3-Bromo-2-hydroxybenzaldehyde (Å or °)[3] |

| C-Br Bond Length | ~1.90 | 1.892(2) |

| C-O (hydroxyl) Bond Length | ~1.35 | 1.345(3) |

| C=O (aldehyde) Bond Length | ~1.22 | 1.223(3) |

| O-H Bond Length | ~0.97 | 0.82(4) |

| O···O (intramolecular H-bond) | ~2.60 | 2.636(3) |

| C-C-C Bond Angle (in ring) | ~120 | 118.5(2) - 121.3(2) |

| O-H···O Bond Angle | ~150 | 154(3) |

Note: Predicted values are estimations based on typical DFT calculations for similar molecules.

Experimental Protocols

Synthesis

A plausible synthetic route for 3-Bromo-2-hydroxy-5-methylbenzaldehyde is the bromination of 2-hydroxy-5-methylbenzaldehyde. A general procedure, adapted from the synthesis of similar compounds, is provided below.

Protocol: Bromination of 2-hydroxy-5-methylbenzaldehyde

-

Dissolve 2-hydroxy-5-methylbenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

To this solution, add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent (1 equivalent), dropwise at a controlled temperature (e.g., 0-5 °C) with constant stirring.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-Bromo-2-hydroxy-5-methylbenzaldehyde.

The following diagram illustrates a general workflow for the synthesis and characterization of the target compound:

Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic peaks for the O-H stretch (broad, ~3200 cm⁻¹), the aldehyde C-H stretch (~2850 and ~2750 cm⁻¹), the C=O stretch (~1650 cm⁻¹), and C-Br stretch (~600-500 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show distinct signals for the aromatic protons, the aldehyde proton (~9.8-10.0 ppm), the hydroxyl proton (a broad singlet), and the methyl protons. ¹³C NMR will provide signals for each unique carbon atom.

-

UV-Visible Spectroscopy: The UV-Vis spectrum, likely recorded in a solvent like ethanol or chloroform, will reveal electronic transitions characteristic of the substituted benzene ring.

Potential Applications in Drug Development

While specific biological activities of 3-Bromo-2-hydroxy-5-methylbenzaldehyde are not extensively reported, its structural analogs have shown promise in several areas of drug development.

-

Antimicrobial Agents: Schiff bases derived from brominated salicylaldehydes have exhibited significant antibacterial and antifungal properties.[1] The azomethine group in these derivatives is often implicated in their biological activity.

-

Anticancer Agents: Some derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3]

-

Antiviral Activity: The core salicylaldehyde scaffold is present in molecules with potential antiviral applications.[3]

The potential for this molecule to serve as a precursor for biologically active compounds warrants further investigation. Molecular docking studies, as outlined in the computational workflow, could be employed to predict the binding affinity of 3-Bromo-2-hydroxy-5-methylbenzaldehyde and its derivatives to specific biological targets, such as enzymes or receptors implicated in disease pathways.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational approaches applicable to the study of 3-Bromo-2-hydroxy-5-methylbenzaldehyde, drawing upon data and methodologies from closely related compounds. The outlined computational workflow, predicted structural and spectroscopic data, and standardized experimental protocols offer a solid foundation for researchers interested in this molecule. The potential for its derivatives to exhibit significant biological activities makes it a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. Future work should focus on obtaining direct experimental data for this compound to validate and refine the theoretical models presented herein.

References

Potential Biological Activities of 3-Bromo-2-hydroxy-5-methylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 3-Bromo-2-hydroxy-5-methylbenzaldehyde is limited in publicly available scientific literature. This guide provides an in-depth analysis of its potential biological activities based on structure-activity relationships and experimental data from structurally analogous compounds, particularly other substituted salicylaldehydes. The information presented herein is intended to guide future research and drug discovery efforts.

Introduction

3-Bromo-2-hydroxy-5-methylbenzaldehyde is a substituted aromatic aldehyde belonging to the salicylaldehyde class of compounds. Its structure, featuring a hydroxyl group ortho to an aldehyde, a bromine atom at position 3, and a methyl group at position 5, suggests a potential for a range of biological activities. Salicylaldehyde and its derivatives are known to be versatile pharmacophores, exhibiting antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties. The presence of a bromine atom, a lipophilic and electron-withdrawing group, is of particular interest as halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules. This technical guide consolidates the theoretical potential and inferred biological activities of 3-Bromo-2-hydroxy-5-methylbenzaldehyde, drawing parallels from closely related analogs to provide a foundational resource for further investigation.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-bromo-2-hydroxy-5-methylbenzaldehyde | PubChem |

| Molecular Formula | C₈H₇BrO₂ | PubChem |

| Molecular Weight | 215.04 g/mol | PubChem |

| CAS Number | 33172-54-2 | PubChem |

| Appearance | Solid (form may vary) | - |

| Solubility | Soluble in organic solvents like DMSO, ethanol | Inferred |

Potential Biological Activities and Structure-Activity Relationships

Based on the activities of structurally similar compounds, 3-Bromo-2-hydroxy-5-methylbenzaldehyde is hypothesized to possess the following biological activities:

Antimicrobial Activity

Substituted salicylaldehydes are known to possess significant antimicrobial properties. Halogenation has been shown to be a key factor in enhancing this activity.

Structure-Activity Relationship Insights:

-

A systematic study on substituted salicylaldehydes demonstrated that halogenated derivatives exhibit potent activity against a panel of microbes.[1][2]

-

The presence of a hydroxyl group at the 2-position is crucial, but further substitution with halogens or other electron-withdrawing groups often leads to a dramatic increase in antimicrobial efficacy.[1][2]

-

Schiff bases derived from 5-bromo-salicylaldehyde have shown antibacterial activity, suggesting that the bromo-salicylaldehyde scaffold is a promising starting point for developing new antimicrobial agents.

Inferred Potential: The presence of the 3-bromo substituent on the salicylaldehyde core of 3-Bromo-2-hydroxy-5-methylbenzaldehyde suggests a strong potential for antimicrobial activity against a range of bacteria and fungi. The lipophilicity conferred by the bromine and methyl groups may facilitate its passage through microbial cell membranes.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of brominated salicylaldehyde derivatives against various cancer cell lines.

Structure-Activity Relationship Insights:

-

Hydrazones derived from 5-bromosalicylaldehyde have demonstrated high cytotoxic activity against T-cell leukemic and myeloid cell lines.[3][4]

-

The introduction of a bromine substituent into salicylaldehyde isonicotinoyl hydrazone analogs was found to increase their cytotoxic effects on both cancer cells and cardiomyoblasts.[5][6]

-

Ruthenium(II) complexes containing 5-bromosalicylaldehyde and 3,5-dibromosalicylaldehyde showed enhanced cytotoxicity compared to their non-halogenated or chlorinated counterparts, with bromine-containing complexes being the most potent.[7]

-

A quantitative structure-activity relationship (QSAR) analysis of salicylaldehyde benzoylhydrazone analogs revealed that for the salicylaldehyde ring, electron-donating substituents increased cytotoxic activity.[8] This contrasts with the observed effects of electron-withdrawing halogens in other studies, indicating that the overall activity is context-dependent on the entire molecular structure.

Inferred Potential: The 3-bromo-2-hydroxy-5-methylbenzaldehyde structure holds promise for anticancer activity. The bromine atom could enhance its cytotoxic effects, potentially through mechanisms involving the induction of apoptosis and oxidative stress. The methyl group, being weakly electron-donating, might also influence its activity, though the interplay of these substituents requires experimental validation.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-established, and salicylaldehyde derivatives are no exception. The substitution pattern on the aromatic ring plays a critical role in modulating this activity.

Structure-Activity Relationship Insights:

-

The antioxidant activity of salicylaldehyde derivatives is linked to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.

-

Studies on various hydroxybenzaldehydes have shown that the position and number of hydroxyl groups significantly impact antioxidant capacity.[9]

-

While direct data on 3-bromo-5-methyl substitution is unavailable, the electronic effects of these substituents will influence the O-H bond dissociation enthalpy of the phenolic group, a key determinant of antioxidant activity.

-

Copper(II) complexes of 5-fluoro-salicylaldehyde have been shown to possess radical scavenging abilities.[10]

Inferred Potential: 3-Bromo-2-hydroxy-5-methylbenzaldehyde likely possesses antioxidant properties due to its phenolic hydroxyl group. The net effect of the electron-withdrawing bromine and electron-donating methyl group on its radical scavenging potential needs to be experimentally determined.

Monoamine Oxidase (MAO) Inhibition

One of the few direct, albeit non-experimental, mentions of 3-Bromo-2-hydroxy-5-methylbenzaldehyde in the context of biological activity is its classification as a coumarin derivative with potential monoamine oxidase (MAO) inhibitory effects. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[11][]

Structure-Activity Relationship Insights:

-

The inhibition of MAO often involves specific interactions with the enzyme's active site. The electronic and steric properties of the inhibitor are crucial.

-

A study on anilide derivatives as MAO inhibitors found that compounds with a 3-bromophenyl group were potent and selective inhibitors of MAO-B.[13]

-

Various heterocyclic structures have been explored as MAO inhibitors, indicating that the salicylaldehyde scaffold could potentially be tailored for this activity.[14][15]

Inferred Potential: The structural features of 3-Bromo-2-hydroxy-5-methylbenzaldehyde, particularly the substituted aromatic ring, suggest that it could act as an inhibitor of MAO enzymes. The bromine and methyl groups would influence its binding affinity and selectivity for MAO-A or MAO-B. This potential activity warrants further investigation.

Experimental Protocols for Evaluation (Based on Analogous Compounds)

As no specific experimental protocols for 3-Bromo-2-hydroxy-5-methylbenzaldehyde were found, the following are generalized methodologies used for evaluating the biological activities of similar substituted salicylaldehydes.

Antimicrobial Susceptibility Testing

Method: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination.

-

Preparation of Stock Solution: Dissolve 3-Bromo-2-hydroxy-5-methylbenzaldehyde in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Prepare two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria) to each well.

-

Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.

-

Cell Culture: Seed cancer cells (e.g., MCF-7, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3-Bromo-2-hydroxy-5-methylbenzaldehyde (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Antioxidant Activity Assay

Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.

-

Preparation of Solutions: Prepare a stock solution of 3-Bromo-2-hydroxy-5-methylbenzaldehyde in methanol or ethanol. Prepare a fresh solution of DPPH in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix different concentrations of the compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum DPPH absorbance (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Controls: Use a blank (solvent only) and a positive control (a known antioxidant like ascorbic acid or trolox).

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the compound and A_sample is the absorbance with the compound. The EC₅₀ value (the concentration that scavenges 50% of the DPPH radicals) can be determined.

Visualizations

The following diagrams illustrate generalized workflows and pathways relevant to the potential biological activities of 3-Bromo-2-hydroxy-5-methylbenzaldehyde, based on its structural class.

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Caption: Generalized Intrinsic Apoptosis Pathway Potentially Induced by Substituted Salicylaldehydes.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of 3-Bromo-2-hydroxy-5-methylbenzaldehyde strongly suggests a promising profile of biological activities, including antimicrobial, anticancer, antioxidant, and MAO inhibitory effects. The presence and position of the bromo and methyl substituents are key features that are expected to modulate its potency and selectivity.

This technical guide serves as a foundational document to stimulate and guide future research. The immediate next steps should involve the synthesis or acquisition of 3-Bromo-2-hydroxy-5-methylbenzaldehyde and the systematic experimental validation of the potential activities outlined herein. In vitro screening using the described protocols would provide the necessary preliminary data. Subsequent studies could focus on elucidating the mechanisms of action, exploring its potential in vivo, and synthesizing derivatives to optimize its biological profile for therapeutic applications. The exploration of this compound and its analogs could lead to the discovery of novel drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]

- 8. Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. poison.org [poison.org]

- 13. Monoamine oxidase inhibition by selected anilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-methylbenzaldehyde: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key chemical properties of 3-Bromo-2-hydroxy-5-methylbenzaldehyde. The content is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical Identity and Properties

3-Bromo-2-hydroxy-5-methylbenzaldehyde is an aromatic aldehyde. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₂ | PubChem[1] |

| Molecular Weight | 215.04 g/mol | PubChem[1] |

| CAS Number | 33172-54-2 | PubChem[1] |

| IUPAC Name | 3-bromo-2-hydroxy-5-methylbenzaldehyde | PubChem[1] |

| Computed XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 213.96294 Da | PubChem[1] |

| Monoisotopic Mass | 213.96294 Da | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 149 | PubChem[1] |

Safety and Hazard Information

3-Bromo-2-hydroxy-5-methylbenzaldehyde is classified as a hazardous substance. Adherence to safety guidelines is crucial to prevent adverse health effects.

GHS Hazard Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |

Source: European Chemicals Agency (ECHA) via PubChem[1]

Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: European Chemicals Agency (ECHA) via PubChem[1]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of 3-Bromo-2-hydroxy-5-methylbenzaldehyde and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection should be taken when handling this chemical.

Storage Conditions

Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.

Experimental Protocol: Synthesis of Flavone Derivatives (Illustrative Example)

3-Bromo-2-hydroxy-5-methylbenzaldehyde is a useful precursor in the synthesis of various organic compounds, including flavone derivatives, which are of interest in drug discovery. The following is a general, illustrative protocol for the synthesis of a chalcone and its subsequent cyclization to a flavone, adapted from procedures for similar starting materials.

Step 1: Synthesis of Chalcone Intermediate

-

Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-2-hydroxy-5-methylbenzaldehyde (1 equivalent) and an appropriate acetophenone derivative (1 equivalent) in ethanol.

-

Base Addition: Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) dropwise with constant stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone product.

-

Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidative Cyclization to Flavone

-

Reaction Setup: Suspend the synthesized chalcone (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add a cyclizing agent, for instance, iodine or N-bromosuccinimide (NBS), to the mixture.

-

Heating: Heat the reaction mixture under reflux and monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine/bromine.

-

Purification: The precipitated flavone product is filtered, washed with water, and purified by column chromatography or recrystallization.

First Aid Measures

In case of exposure, follow these first aid measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.

-

After Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

This guide is intended for informational purposes only and should not be a substitute for a comprehensive risk assessment conducted by qualified personnel. Always refer to the latest Safety Data Sheet (SDS) for the most current and detailed information.

References

An In-depth Technical Guide to the Discovery and Background of Substituted Salicylaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of substituted salicylaldehydes. It is designed to serve as a foundational resource for professionals in research, chemical synthesis, and drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Historical Background

Salicylaldehyde, or 2-hydroxybenzaldehyde, is an aromatic organic compound that has been a subject of scientific interest for nearly 150 years. Its discovery and the development of its synthesis are intrinsically linked to the advancement of modern organic chemistry.

The most pivotal moment in the history of salicylaldehyde synthesis was in 1876, when German chemists Karl Reimer and Ferdinand Tiemann discovered the reaction that now bears their names.[1][2] They found that reacting phenol with chloroform in a basic medium resulted in the ortho-formylation of the phenol, yielding salicylaldehyde as the primary product.[1][2][3] This reaction was one of the earliest examples of carbene-mediated aromatic substitution and provided the first reliable method for synthesizing hydroxyaldehydes.[4]

Prior to and alongside the Reimer-Tiemann reaction, other formylation methods were developed. The Lederer-Manasse reaction (1894) involves the hydroxymethylation of phenols with formaldehyde in the presence of an acid or base, followed by oxidation to yield the aldehyde. Another key method is the Duff reaction (1932), which uses hexamethylenetetramine (HMTA) as the formylating agent.[5] Over the years, these foundational methods have been refined and adapted, for instance, by using phase-transfer catalysts to improve yields and reaction conditions in the Reimer-Tiemann reaction.[6]

These synthetic advancements enabled the production of a wide array of substituted salicylaldehydes, allowing researchers to explore how different functional groups on the aromatic ring influence the molecule's chemical and biological properties. This exploration has established substituted salicylaldehydes as "privileged scaffolds" in medicinal chemistry and versatile building blocks in coordination and materials science.

Synthesis of Substituted Salicylaldehydes

The synthesis of salicylaldehyde and its derivatives is primarily achieved through the electrophilic formylation of phenols. The choice of method often depends on the desired substitution pattern, scale, and available precursors.

Reimer-Tiemann Reaction

This reaction remains a cornerstone for the ortho-formylation of phenols. The key reactive species is dichlorocarbene (:CCl₂), generated in situ from chloroform and a strong base.[2] The electron-rich phenoxide ion attacks the dichlorocarbene, preferentially at the ortho position, which after hydrolysis yields the salicylaldehyde.[2]

Other Formylation Methods

-

Duff Reaction: This method is suitable for highly activated phenols and uses hexamethylenetetramine (HMTA) in glycerol or acetic acid, followed by acid hydrolysis. It typically yields the ortho-isomer.

-

Magnesium-Mediated Formylation: A regioselective ortho-formylation can be achieved by first forming a magnesium phenoxide complex, which then reacts with paraformaldehyde. This method often provides high yields of a single regioisomer.

-

Vilsmeier-Haack Reaction: While less common for simple phenols, this reaction can formylate aromatic compounds using a phosphorus oxychloride and a substituted amide (like DMF), but it is not always suitable for phenol substrates.[6]

Synthesis Yields

The yields of salicylaldehyde synthesis are highly dependent on the substrate, substitution pattern, and reaction conditions. Electron-donating groups on the phenol ring generally increase reactivity and yield, while electron-withdrawing groups can have the opposite effect.

| Reaction Type | Phenol Substrate | Key Reagents | Yield (%) | Reference |

| Reimer-Tiemann | Phenol | CHCl₃, NaOH | ~30-52% | [7][8] |

| Knoevenagel Cond. | Salicylaldehyde, Acetophenone | KOH, Ethanol | 85% (Chalcone) | [9] |

| Knoevenagel Cond. | 3-Methoxysalicylaldehyde, Acetophenone | KOH, Ethanol | 78% (Chalcone) | [9] |

| One-Pot Synthesis | Bromosalicylaldehyde, Cyanoacetate | 3Å molecular sieves | 86% (Aminochromene) | [7] |

| Mg-Mediated | p-Cresol | Mg(OMe)₂, Paraformaldehyde | 82% | Oriental J. Chem. 2013, 29(4) |

| Mg-Mediated | p-Bromophenol | Mg(OMe)₂, Paraformaldehyde | 65% | Oriental J. Chem. 2013, 29(4) |

Key Applications

Substituted salicylaldehydes are valuable precursors in the synthesis of a wide range of more complex molecules, including pharmaceuticals, ligands for catalysis, and functional materials.

Synthesis of Schiff Bases and Salen Ligands